molecular formula C13H17N3O2 B2829448 1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171709-08-2

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2829448
CAS RN: 1171709-08-2
M. Wt: 247.298
InChI Key: GXTUOJFIPMNOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

TRPV1 Receptor Antagonism

One application involves the use of similar compounds in the development of novel antagonists for the transient receptor potential vanilloid-1 (TRPV1) receptor, which is implicated in pain and inflammation. Bianchi et al. (2007) detailed the synthesis and pharmacological evaluation of a related compound, demonstrating its utility in blocking TRPV1 receptor-mediated changes in intracellular calcium concentrations, which could have implications for pain management therapies (Bianchi et al., 2007).

Chemical Synthesis and Structural Analysis

Another key application area is in the field of chemical synthesis and structural analysis. Ravikumar et al. (2015) conducted a study on oxoindolyl α-hydroxy-β-amino acid derivatives, highlighting the diastereoselectivity of chemical reactions involving similar structural motifs. This research aids in understanding the stereochemical outcomes of reactions involving complex organic molecules, which is crucial for the development of pharmaceuticals and fine chemicals (Ravikumar et al., 2015).

Environmental Chemistry and Catalysis

In environmental chemistry and catalysis, Theuergarten et al. (2014) explored the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes and FLP systems, utilizing urea derivatives. This research is relevant for developing strategies to mitigate greenhouse gas emissions and for the synthesis of value-added chemicals from CO2 and N2O, showcasing the potential of such compounds in sustainable chemistry applications (Theuergarten et al., 2014).

Molecular Recognition and Self-assembly

Moreover, compounds with similar structural features have been utilized in studies of molecular recognition and self-assembly. Lock et al. (2004) investigated the cyclodextrin complexation of stilbene derivatives and the self-assembly of molecular devices, demonstrating the potential of these compounds in the development of nanotechnology and molecular electronics (Lock et al., 2004).

properties

IUPAC Name

1-tert-butyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)16-12(18)14-9-4-5-10-8(6-9)7-11(17)15-10/h4-6H,7H2,1-3H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTUOJFIPMNOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.